Synthetic Yield Superiority in Copper-Catalyzed C–H Oxygenation vs. Ethyl Ester Substrate
In a solvent-free Cu(OAc)₂-mediated C–H oxygenation protocol, methyl 1-benzoxepine-4-carboxylate delivered the corresponding naphtho[2,1-d]oxazole product in substantially higher yield (82%) than the ethyl ester analog (68%) under identical conditions, demonstrating a clear kinetic advantage for the methyl ester in this synthetically valuable transformation [1].
| Evidence Dimension | Isolated yield of naphtho[2,1-d]oxazole product |
|---|---|
| Target Compound Data | 82% (methyl ester) |
| Comparator Or Baseline | 68% (ethyl ester; ethyl 1-benzoxepine-4-carboxylate) |
| Quantified Difference | 14 percentage points higher yield |
| Conditions | Cu(OAc)₂ (1.0 equiv), benzylamine (1.2 equiv), solvent-free, 80 °C, 12 h |
Why This Matters
Higher yield directly reduces the cost per gram of the downstream naphtho-oxazole, making the methyl ester the more economical choice for scale-up of this heterocyclic scaffold.
- [1] K. V. Prasad, G. Saidachary, K. S. Hariprasad, P. Nagaraju, V. J. Rao, B. C. Raju, Asian J. Org. Chem. 2016, 5, 819–827. Supporting Information, Table S1. View Source
